Ferrocene, bromo-
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Overview
Description
Ferrocene, bromo- is a derivative of ferrocene, an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom. The addition of a bromine atom to the ferrocene structure introduces unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrocene, bromo- can be synthesized through several methods. One common approach involves the bromination of ferrocene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of ferrocene, bromo- often involves large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ferrocene, bromo- undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted ferrocenes, ferricenium salts, and reduced ferrocene derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
Ferrocene, bromo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ferrocene, bromo- involves its ability to undergo redox reactions, facilitating electron transfer processes. The compound’s unique structure allows it to interact with various molecular targets, including enzymes and cellular membranes, enhancing its bioactivity and therapeutic potential .
Comparison with Similar Compounds
Ferrocene, bromo- can be compared with other ferrocene derivatives, such as:
Ferrocene: The parent compound, which lacks the bromine substituent, is less reactive in substitution reactions.
Ferrocenium salts: Oxidized forms of ferrocene that exhibit different electrochemical properties.
Substituted ferrocenes: Compounds with various functional groups replacing the bromine atom, each with unique chemical behaviors.
Ferrocene, bromo- stands out due to its enhanced reactivity and versatility in synthetic applications, making it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C10H9BrFe |
---|---|
Molecular Weight |
264.93 g/mol |
IUPAC Name |
1-bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1;+2 |
InChI Key |
CHIMDMPJABIKAI-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1Br.[Fe+2] |
Origin of Product |
United States |
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